2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine is an organic compound with the molecular formula C12H8F3NO It is a pyridine derivative characterized by the presence of a methoxy group at the 2-position and a trifluorophenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the trifluorophenyl group to a difluorophenyl or monofluorophenyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the trifluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Difluorophenyl or monofluorophenyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-(trifluoromethyl)pyridine
- 2-Methoxy-6-(2,4-difluorophenyl)pyridine
- 2-Methoxy-6-(2,4,6-trichlorophenyl)pyridine
Uniqueness
2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where enhanced lipophilicity and specific electronic interactions are desired. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
2-methoxy-6-(2,4,6-trifluorophenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c1-17-11-4-2-3-10(16-11)12-8(14)5-7(13)6-9(12)15/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVWLHDBIJYBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.